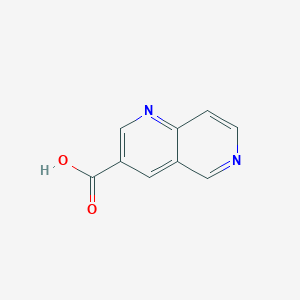

1,6-Naphthyridine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,6-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQIBVJDCJZFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=CN=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600260 | |

| Record name | 1,6-Naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017793-59-7 | |

| Record name | 1,6-Naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,6-Naphthyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1,6-Naphthyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity. Furthermore, it explores the biological activities of its derivatives, offering insights into their potential as therapeutic agents.

Core Chemical Properties

This compound is a polycyclic aromatic compound containing a fused pyridine and pyridinone ring system with a carboxylic acid substituent. Its chemical structure and properties make it a versatile scaffold for the development of novel bioactive molecules.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 174.16 g/mol | --INVALID-LINK-- |

| CAS Number | 1017793-59-7 | --INVALID-LINK-- |

| Predicted XlogP | 0.6 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound and its subsequent conversion to amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the parent this compound is not available in the surveyed literature, a general procedure for the synthesis of related 1,8-naphthyridine-3-carboxylic acid derivatives can be adapted.

General Protocol for Naphthyridine Carboxylic Acid Synthesis (Adapted):

-

Reaction Setup: A mixture of the appropriate amino-formylpyridine (e.g., 2-aminonicotinaldehyde) and an active methylene compound (e.g., ethyl cyanoacetate) is refluxed in a suitable solvent such as ethanol with a catalytic amount of a base (e.g., piperidine or triethylamine).

-

Hydrolysis: The resulting intermediate (a cyanopyridine derivative) is then subjected to hydrolysis. This is typically achieved by refluxing with an aqueous solution of a strong base, such as 10% sodium hydroxide.

-

Acidification: After cooling the reaction mixture, it is acidified with a concentrated acid, such as hydrochloric acid, until precipitation is complete.

-

Isolation and Purification: The solid product is collected by filtration, washed with water, and then recrystallized from an appropriate solvent, such as methanol, to yield the desired naphthyridine carboxylic acid.

Spectroscopic Data

Detailed spectroscopic data for the parent this compound is not extensively reported. However, characteristic spectral features can be predicted based on its structure and data from related derivatives.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.5 ppm) corresponding to the protons on the naphthyridine core. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the nine carbon atoms of the naphthyridine ring system in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (δ > 165 ppm).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit a broad O-H stretching vibration for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching band should be observed around 1700-1730 cm⁻¹. C=N and C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.16 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45).

Reactivity

The 1,6-naphthyridine ring system is generally susceptible to nucleophilic substitution reactions, particularly at positions activated by the ring nitrogen atoms. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The nitrogen atoms in the rings can also be quaternized with alkyl halides.

Biological Activity and Signaling Pathways

Derivatives of the 1,6-naphthyridine scaffold have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

Anticancer Activity: Several 1,6-naphthyridine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are often multifaceted and can involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cell proliferation.

-

Apoptosis Induction: Some naphthyridine derivatives have been shown to induce apoptosis in cancer cells through the extrinsic pathway. This involves the activation of a caspase cascade, beginning with the activation of caspase-8, which then cleaves and activates downstream effector caspases such as caspase-3. Activated caspase-3 is a key executioner of apoptosis, leading to the cleavage of cellular proteins and ultimately cell death.

-

Topoisomerase Inhibition: Certain naphthyridine derivatives function as topoisomerase inhibitors. Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. By inhibiting these enzymes, these compounds can lead to DNA damage and ultimately trigger cell death. The mechanism often involves the stabilization of the covalent complex between topoisomerase and DNA, leading to single or double-strand breaks.

This technical guide serves as a foundational resource for understanding the chemical properties and potential applications of this compound. Further research is warranted to fully elucidate its synthetic pathways, detailed physicochemical and spectroscopic characteristics, and to explore the full therapeutic potential of its derivatives.

Elucidation of the Chemical Structure of 1,6-Naphthyridine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1,6-Naphthyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic techniques and synthetic methodologies required for its characterization, offering a foundational resource for researchers in the field.

Molecular Structure and Properties

This compound possesses a rigid, planar bicyclic aromatic core composed of two fused pyridine rings, with a carboxylic acid functional group at the 3-position. This unique arrangement of nitrogen atoms and the acidic moiety imparts specific chemical and physical properties that are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂ | PubChem[1] |

| Molecular Weight | 174.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 174.0429 g/mol | PubChem[1] |

| Predicted XlogP | 0.6 | PubChem[1] |

| Predicted pKa | 3.5 (acidic) | Chemicalize |

Synthesis and Purification

General Synthetic Workflow

A plausible synthetic route involves the condensation of a suitably substituted aminopyridine with a three-carbon building block to form the second pyridine ring, followed by the introduction and subsequent hydrolysis of a precursor to the carboxylic acid group.

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Conceptual Approach

-

Ring Formation: A substituted 4-aminopyridine can be reacted with a suitable α,β-unsaturated carbonyl compound or its equivalent in a cyclocondensation reaction, such as the Friedländer annulation, to construct the 1,6-naphthyridine scaffold.

-

Introduction of the Carboxylic Acid Precursor: The substituent at the 3-position of the newly formed ring would ideally be a group that can be readily converted to a carboxylic acid, such as a nitrile or an ester.

-

Hydrolysis: The nitrile or ester functionality is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure compound.

Spectroscopic Characterization

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 9.3 - 9.5 | 150 - 155 |

| 4 | 8.8 - 9.0 | 140 - 145 |

| 5 | 9.1 - 9.3 | 155 - 160 |

| 7 | 8.0 - 8.2 | 120 - 125 |

| 8 | 8.9 - 9.1 | 135 - 140 |

| C3-COOH | - | 165 - 170 |

| COOH | 12.0 - 13.0 | - |

Note: These are predicted values and may vary from experimental data. The proton of the carboxylic acid is expected to be a broad singlet.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and carbon monoxide (M-28) from the acylium ion.[2]

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 175.0502 |

| [M+Na]⁺ | 197.0321 |

| [M-H]⁻ | 173.0356 |

Source: PubChem[1]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) for accurate mass measurement.

-

Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting daughter ions to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the characteristic absorptions of the carboxylic acid group and the aromatic rings are of primary interest.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1725 - 1700 | Strong |

| C=N and C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |

| O-H bend (carboxylic acid) | 950 - 910 | Medium, Broad |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is soluble in a volatile solvent.

-

Analysis: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

X-ray Crystallography

The unequivocal determination of the three-dimensional structure of this compound can be achieved through single-crystal X-ray diffraction analysis. This technique provides precise bond lengths, bond angles, and information about the crystal packing.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. Refine the structural model to obtain the final crystallographic information.

Biological Activity and Signaling Pathways

Derivatives of the 1,6-naphthyridine scaffold have shown a wide range of biological activities, including anticancer and kinase inhibitory properties.[3][4] These compounds often exert their effects by interacting with specific biological targets within cellular signaling pathways.

Kinase Inhibition

Several 1,6-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For example, derivatives of 1,6-naphthyridine have been investigated as inhibitors of c-Met kinase and cyclin-dependent kinase 5 (CDK5).[4][5]

Caption: Simplified diagram of kinase inhibition by a 1,6-naphthyridine derivative.

The development of this compound and its analogues as targeted therapies requires a thorough understanding of their interactions with specific kinases and the downstream effects on cellular signaling. This knowledge is crucial for optimizing their efficacy and selectivity as potential drug candidates.

Conclusion

The structural elucidation of this compound is a critical step in harnessing its potential for drug development. This technical guide has provided a comprehensive overview of the necessary synthetic and analytical methodologies. By employing the detailed experimental protocols for NMR, MS, and IR spectroscopy, researchers can confidently characterize this molecule. Further investigation into its biological activities and mechanism of action, particularly in the context of kinase inhibition, will be essential for its advancement as a therapeutic agent.

References

- 1. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 1,6-Naphthyridine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-Naphthyridine-3-carboxylic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the known spectroscopic characteristics of the 1,6-naphthyridine core and the typical influence of a carboxylic acid substituent. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of the parent 1,6-naphthyridine molecule and established spectroscopic principles for carboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.5 | s | - |

| H-4 | ~8.8 | d | ~8.5 |

| H-5 | ~9.2 | d | ~4.5 |

| H-7 | ~8.0 | d | ~6.0 |

| H-8 | ~7.8 | dd | ~8.5, 4.5 |

| COOH | >12.0 | br s | - |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~125 |

| C-4 | ~140 |

| C-4a | ~138 |

| C-5 | ~152 |

| C-7 | ~124 |

| C-8 | ~137 |

| C-8a | ~148 |

| COOH | ~168 |

Predicted in DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=N & C=C (Aromatic) | 1620 - 1450 | Medium to Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Technique | Predicted [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| Electron Ionization (EI) | 174 | 129 ([M-COOH]⁺), 102 |

| Electrospray Ionization (ESI) | 175 | 130 ([M+H-COOH]⁺) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The sample would be prepared by dissolving approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the solid sample would be placed directly onto the diamond crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra would be acquired on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion. For electron ionization (EI), a solid probe would be used on a magnetic sector mass spectrometer.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Rising Therapeutic Potential of 1,6-Naphthyridine-3-carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. In particular, the incorporation of a carboxylic acid at the 3-position has yielded a class of compounds with significant therapeutic promise. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1,6-Naphthyridine-3-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties.

Anticancer Activity: Targeting Key Cellular Processes

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzo[b][1][2]naphthyridine-4-carboxamide derivative | P388 leukemia | <0.01 | [3] |

| Benzo[b][1][2]naphthyridin-(5H)-one carboxamide derivative | P388 leukemia | <0.01 | |

| 2-(4-fluorophenyl) derivative | Lewis lung carcinoma (LLTC) | <0.01 | |

| 2-cyanopyridinyl-1,6-naphthyridine 16a | HIV-1 RT | 0.222 | [4] |

| 2-cyanopyridinyl-1,6-naphthyridine 16b | HIV-1 RT | 0.218 | [4] |

| cyanovinyl-substituted 1,6-naphthyridine 19a | HIV-1 RT | 0.175 | [4] |

| 1,7-naphthyridine derivative 17a | MOLT-3 (leukemia) | 9.1 ± 2.0 | [4] |

| 1,7-naphthyridine derivative 17a | HeLa (cervical) | 13.2 ± 0.7 | [4] |

| 1,7-naphthythyridine derivative 17a | HL-60 (leukemia) | 8.9 ± 2.2 | [4] |

| Naphthyridine derivative 16 | HeLa (cervical) | 0.7 | [5] |

| Naphthyridine derivative 16 | HL-60 (leukemia) | 0.1 | [5] |

| Naphthyridine derivative 16 | PC-3 (prostate) | 5.1 | [5] |

| Aaptamine derivative 25 | HL-60 (leukemia) | 0.03 - 8.5 | [1] |

| Aaptamine derivative 25 | K562 (erythroleukemia) | 0.03 - 8.5 | [1] |

| Aaptamine derivative 25 | MCF-7 (breast) | 0.03 - 8.5 | [1] |

| Aaptamine derivative 25 | KB (epidermoid carcinoma) | 0.03 - 8.5 | [1] |

| Aaptamine derivative 25 | HepG2 (hepatocellular) | 0.03 - 8.5 | [1] |

| Aaptamine derivative 25 | HT-29 (colon) | 0.03 - 8.5 | [1] |

| 1,3-dioxolo[4,5-d]benzo[de][1][2]naphthyridine 24 | Adult T-cell leukemia | 0.29 | [1] |

Kinase Inhibition: A Promising Avenue for Targeted Therapy

A significant area of investigation for 1,6-naphthyridine derivatives is their activity as kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers and other diseases, making them attractive therapeutic targets.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

FGFR4 is a receptor tyrosine kinase that, when dysregulated, can drive the progression of various cancers, particularly hepatocellular carcinoma. Novel 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of FGFR4.[6]

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

CDK5 is another kinase implicated in various diseases, including neurodegenerative disorders and kidney disease. Substituted 1,6-naphthyridines have been identified as inhibitors of CDK5, offering a potential therapeutic strategy for these conditions.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a variety of bacterial and fungal strains. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzo[h][1][2]naphthyridine derivative 5 | Mycobacterium tuberculosis | 12.5 | [7] |

| Benzo[h][1][2]naphthyridine derivative 6 | Mycobacterium tuberculosis | 15.6 | [7] |

| Benzo[h][1][2]naphthyridine derivative 7 | Mycobacterium tuberculosis | 12.5 | [7] |

| Benzo[h][1][2]naphthyridine derivative 9 | Mycobacterium tuberculosis | 15.6 | [7] |

| Benzo[h][1][2]naphthyridine derivative 10 | Mycobacterium tuberculosis | 12.5 | [7] |

| Benzo[h][1][2]naphthyridine derivative 11 | Mycobacterium tuberculosis | 12.5 | [7] |

| Benzo[h][1][2]naphthyridine derivative 13 | Mycobacterium tuberculosis | 15.6 | [7] |

| 1,8-Naphthyridine-3-carbonitrile ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [8] |

| 1,8-Naphthyridine-3-carbonitrile ANC-2, ANA-1, ANA 6-8, ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | [8] |

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of substituted 1,6-naphthyridines involves a one-pot multicomponent reaction. For example, the reaction of benzaldehyde or its derivatives, two moles of malononitrile, and 1-naphthylamine in an aqueous medium at ambient temperature, utilizing a recyclable catalyst like SiO2/Fe3O4@MWCNTs, can produce the desired compounds in high yields.[9] Another approach involves the cyclization of 4-(arylamino)nicotinonitriles mediated by acids like CF3SO3H or H2SO4.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HeLa, HL-60, PC-3) are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubated for 24 hours.[10]

-

Compound Treatment: Serial dilutions of the 1,6-naphthyridine derivatives are prepared in the culture medium and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.[10]

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.[10]

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: Serial twofold dilutions of the 1,6-naphthyridine derivative are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Drug Discovery and Development Workflow

The path from initial discovery to a potential clinical candidate is a multi-step process.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of a trisubstituted 1,6-naphthyridone from acetonedicarboxylate and regioselective Suzuki arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 1,6-Naphthyridine-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of 1,6-naphthyridine, including those containing a 3-carboxylic acid moiety, have been investigated for their potential to modulate the activity of various key biological targets implicated in a range of diseases, from cancer to viral infections and neurological disorders. This technical guide provides an in-depth overview of the core therapeutic targets of 1,6-naphthyridine derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways.

Key Therapeutic Targets and Quantitative Data

Derivatives of the 1,6-naphthyridine core have shown inhibitory activity against several important enzymes, including protein kinases and viral enzymes. The following tables summarize the available quantitative data for the most promising targets.

| Target Enzyme | Compound Class | Representative Compound | IC50 (nM) | Target Disease Area |

| FGFR4 | 1,6-Naphthyridin-2(1H)-one | A34 | - | Hepatocellular Carcinoma |

| 1,6-Naphthyridine-2-one | 19g | - | Colorectal Cancer | |

| CDK5 | Substituted 1,6-Naphthyridine | - | - | Kidney Diseases |

| HIV-1 Integrase | 8-Hydroxy-[1]-naphthyridine | Naphthyridine 7 | 10 | HIV/AIDS |

Note: Specific IC50 values for some compounds are not publicly available in the cited literature but their potent inhibitory activity is highlighted.

Fibroblast Growth Factor Receptor 4 (FGFR4)

Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is a known driver in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC) and colorectal cancer.[2][3] The FGF19-FGFR4 signaling axis plays a crucial role in cell proliferation, migration, and survival.[2] Consequently, FGFR4 has emerged as a promising therapeutic target for cancer therapy.

FGFR4 Signaling Pathway

Activation of FGFR4 by its ligand, such as FGF19, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and inhibit apoptosis.[4]

Experimental Protocol: In Vitro FGFR4 Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a common method for assessing the inhibitory activity of compounds against FGFR4 kinase.

Materials:

-

Recombinant human FGFR4 enzyme

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

-

Test compounds (1,6-naphthyridine derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction Setup:

-

Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of the assay plate.

-

Prepare a master mix containing the FGFR4 enzyme and the peptide substrate in kinase buffer.

-

Add 2 µL of the enzyme/substrate master mix to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for FGFR4.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cyclin-Dependent Kinase 5 (CDK5)

Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family, with its activity being most prominent in post-mitotic neurons.[5] Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and, more recently, in non-neuronal pathologies such as kidney diseases.[4][6] A series of novel substituted 1,6-naphthyridines have been identified as CDK5 inhibitors, presenting a potential therapeutic avenue for treating cystic kidney diseases.[4][6]

CDK5 Signaling Pathway

CDK5 is activated by binding to its regulatory partners, p35 or p39. The active CDK5/p35 complex phosphorylates a multitude of downstream substrates involved in neuronal development, synaptic plasticity, and other cellular processes. Aberrant cleavage of p35 to p25 leads to a hyperactive and mislocalized CDK5/p25 complex, which is associated with pathological conditions.

Experimental Protocol: In Vitro CDK5 Kinase Assay

This protocol describes a general method for measuring the inhibitory effect of compounds on CDK5 activity.

Materials:

-

Recombinant active CDK5/p25 enzyme complex

-

Histone H1 as a substrate

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or non-radiolabeled for luminescence-based assays)

-

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (1,6-naphthyridine derivatives) dissolved in DMSO

-

For radiometric assay: P81 phosphocellulose paper, phosphoric acid wash solution

-

For luminescence assay: ADP-Glo™ Kinase Assay Kit (Promega)

-

Scintillation counter or plate reader

Procedure (Radiometric Assay):

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, diluted CDK5/p25 enzyme, Histone H1 substrate, and the test compound or DMSO control.

-

Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Detection: Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.

-

Data Analysis: Determine the percent inhibition of CDK5 activity for each compound concentration and calculate the IC50 value.

HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer.[7] Inhibition of this enzyme is a validated strategy for the treatment of HIV infection. A notable class of HIV-1 integrase inhibitors is based on the 8-hydroxy-[1]-naphthyridine-7-carboxamide scaffold.[8]

HIV-1 Integrase Strand Transfer Inhibition

The mechanism of action of these 1,6-naphthyridine derivatives involves the specific inhibition of the strand transfer step of the integration process. They do not significantly inhibit the earlier 3'-processing step.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol outlines a method to measure the inhibition of the strand transfer activity of HIV-1 integrase.

Materials:

-

Recombinant full-length HIV-1 integrase

-

Donor DNA (DS DNA): A biotin-labeled double-stranded oligonucleotide corresponding to the U5 end of the HIV-1 long terminal repeat (LTR).

-

Target DNA (TS DNA): A double-stranded oligonucleotide with a 3'-end modification (e.g., digoxigenin).

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂, 5 mM DTT, 0.05% Brij-35)

-

Test compounds (8-hydroxy-[1]-naphthyridine derivatives) dissolved in DMSO

-

Streptavidin-coated microplates

-

Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader capable of measuring absorbance

Procedure:

-

Plate Preparation:

-

Coat a streptavidin-coated microplate with the biotin-labeled donor DNA.

-

Wash the plate to remove unbound DNA.

-

Block the plate to prevent non-specific binding.

-

-

Enzyme and Inhibitor Incubation:

-

Add HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

-

Add serial dilutions of the test compounds or DMSO control and incubate.

-

-

Strand Transfer Reaction:

-

Add the target DNA to initiate the strand transfer reaction.

-

Incubate to allow for the integration of the donor DNA into the target DNA.

-

-

Detection:

-

Wash the plate to remove unreacted components.

-

Add the anti-digoxigenin-HRP antibody and incubate.

-

Wash the plate thoroughly.

-

Add the TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

-

Data Acquisition: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percent inhibition of the strand transfer reaction for each compound concentration and determine the IC50 value.

Conclusion

The 1,6-naphthyridine-3-carboxylic acid scaffold and its derivatives represent a versatile platform for the development of novel therapeutics. The identified targets—FGFR4, CDK5, and HIV-1 integrase—are all clinically relevant, and the potent and selective inhibition demonstrated by 1,6-naphthyridine-based compounds underscores their potential as drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the discovery and development of new drugs based on this promising chemical scaffold. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 5-(1-H or 1-alkyl-5-oxopyrrolidin-3-yl)-8-hydroxy-[1,6]-naphthyridine-7-carboxamide inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

The 1,6-Naphthyridine-3-Carboxylic Acid Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

The 1,6-naphthyridine ring system, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the 1,6-naphthyridine-3-carboxylic acid core, a key pharmacophore in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the scaffold's synthesis, biological activities, and therapeutic potential, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Introduction

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms in a naphthalene-like framework. The 1,6-naphthyridine isomer has emerged as a versatile scaffold for designing molecules with a wide range of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and kinase inhibitory activities.[1][2] The incorporation of a carboxylic acid group at the 3-position is a common strategy to enhance the drug-like properties of the molecule, including its solubility and ability to interact with biological targets.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several synthetic strategies. A common approach involves the construction of the bicyclic ring system from substituted pyridine precursors.

General Experimental Protocol for Synthesis

A representative synthetic route to the this compound scaffold involves a multi-step process starting from readily available pyridine derivatives. The following is a generalized experimental protocol based on common synthetic strategies.[3][4][5][6]

Step 1: Synthesis of a Substituted 4-aminonicotinic acid derivative This step often involves the functionalization of a pyridine ring to introduce the necessary amine and carboxylic acid precursor groups.

Step 2: Cyclization to form the 1,6-naphthyridine ring The substituted 4-aminonicotinic acid derivative is then reacted with a suitable partner to form the second ring of the naphthyridine core. A common method is the condensation with a malonic ester derivative, followed by cyclization.[5]

Step 3: Saponification to the Carboxylic Acid The ester group at the 3-position is hydrolyzed to the corresponding carboxylic acid using standard saponification conditions (e.g., treatment with NaOH or LiOH).

A generalized workflow for the synthesis and evaluation of this compound derivatives is depicted below.

Medicinal Chemistry Applications

The this compound scaffold has been extensively explored in various therapeutic areas.

Antibacterial Activity

Derivatives of the this compound scaffold have shown promising antibacterial activity, often by targeting bacterial DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The activity of these compounds is often compared to established quinolone antibiotics like ciprofloxacin.

| Compound ID | R Group at C-7 | Target Organism | MIC (µg/mL) | Reference |

| 3d | piperidinyl | Gram-positive bacteria | Similar to ciprofloxacin | [7] |

| 3c | tetrahydroisoquinolinyl | Gram-positive bacteria | Similar to ciprofloxacin | [7] |

MIC: Minimum Inhibitory Concentration

The mechanism of action of these antibacterial agents involves the inhibition of DNA gyrase, a type II topoisomerase. This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.

Anticancer Activity

A significant area of research for 1,6-naphthyridine derivatives is in oncology. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[10][11] The anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[1][12]

Several 1,6-naphthyridine derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cellular processes.

-

Cyclin-Dependent Kinase 5 (CDK5) Inhibition: Aberrant CDK5 activity is linked to the progression of several diseases, including neurodegenerative disorders and cancer. Substituted 1,6-naphthyridines have been developed as CDK5 inhibitors.[12]

-

c-Met Kinase Inhibition: The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. 1H-imidazo[4,5-h][10][12]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors.[1][13]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR family of receptor tyrosine kinases is implicated in oncogenesis in various tumor types. Novel 1,5- and 1,7-naphthyridine derivatives have shown potent inhibition of the FGFR kinase family.[14] While not strictly 1,6-naphthyridines, this highlights the broader potential of the naphthyridine scaffold in targeting this kinase family.

The table below summarizes the anticancer activity of selected 1,6-naphthyridine derivatives.

| Compound Class | Target Kinase | Cancer Cell Line | IC50 | Reference |

| 1H-imidazo[4,5-h][10][12]naphthyridin-2(3H)-one | c-Met | BaF3-TPR-Met | 2.6 µM | [1] |

| Substituted 1,6-naphthyridines | CDK5 | Not specified | Not specified | [12] |

IC50: Half-maximal inhibitory concentration

The inhibition of receptor tyrosine kinases like c-Met by 1,6-naphthyridine derivatives can disrupt downstream signaling pathways crucial for cancer cell survival and proliferation.

References

- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 1,6-Naphthyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1,6-Naphthyridine-3-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on its predicted physicochemical properties, the factors influencing its solubility and stability, and detailed experimental protocols for their determination. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively handle and characterize this compound in a laboratory setting.

Physicochemical Properties

While specific experimental data for this compound is scarce, its structure allows for the prediction of key physicochemical properties. These properties are crucial for understanding its behavior in various solvents and under different environmental conditions.

| Property | Predicted Value/Characteristic | Source/Method |

| Molecular Formula | C₉H₆N₂O₂ | - |

| Molecular Weight | 174.16 g/mol | [1][2] |

| Appearance | Expected to be a solid | General property of similar small organic molecules |

| pKa (acidic) | Estimated in the range of 3-5 | Based on the carboxylic acid group |

| pKa (basic) | Estimated in the range of 2-4 | Based on the naphthyridine nitrogen atoms |

| LogP | Predicted to be low | The presence of polar functional groups (carboxylic acid and nitrogen atoms) suggests higher hydrophilicity. |

| Melting Point | Not available | - |

| Storage Temperature | 0-8°C | [Chem-Impex] |

Note: The predicted values should be confirmed by experimental analysis.

Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the medium due to its amphoteric nature, possessing both a weakly acidic carboxylic acid group and weakly basic nitrogen atoms on the naphthyridine ring.

-

Aqueous Solubility: The intrinsic aqueous solubility is likely to be low.

-

pH-Dependent Solubility:

-

In acidic solutions (low pH) , the nitrogen atoms of the naphthyridine ring will become protonated, forming a cationic species. This is expected to significantly increase its solubility in aqueous media.

-

In alkaline solutions (high pH) , the carboxylic acid group will be deprotonated, forming an anionic carboxylate. This will also lead to an increase in aqueous solubility.

-

A U-shaped solubility profile is anticipated, with the lowest solubility occurring at its isoelectric point.

-

-

Solubility in Organic Solvents: It is expected to have moderate solubility in polar organic solvents such as DMSO, DMF, and methanol. Solubility in non-polar solvents like hexane and toluene is likely to be very low.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Potential degradation pathways should be investigated under various stress conditions.

-

Solid-State Stability: As a solid, the compound is likely to be relatively stable under normal storage conditions (cool and dry).

-

Solution Stability:

-

pH: The stability in solution is expected to be pH-dependent. Extreme pH values (both highly acidic and highly basic) may lead to hydrolysis or other degradation reactions.

-

Oxidation: The naphthyridine ring system could be susceptible to oxidation, especially in the presence of oxidizing agents or under exposure to light and air.

-

Photostability: Compounds with aromatic heterocyclic rings can be sensitive to light. Photostability studies are essential to determine if the compound degrades upon exposure to UV or visible light.

-

Thermal Stability: The compound's stability at different temperatures should be evaluated to determine appropriate storage and handling conditions.

-

Experimental Protocols

To determine the precise solubility and stability of this compound, the following experimental protocols are recommended.

The equilibrium solubility can be determined using the shake-flask method, which is considered the gold standard.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

A stability-indicating analytical method is crucial to separate the intact drug from its potential degradation products. HPLC is the most common technique for this purpose.

Protocol: Development of a Stability-Indicating HPLC Method

-

Forced Degradation Studies: Subject the compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.

-

Acid/Base Hydrolysis: Treat with HCl and NaOH at elevated temperatures.

-

Oxidation: Treat with H₂O₂.

-

Thermal Stress: Heat the solid and a solution of the compound.

-

Photostability: Expose the solid and a solution to UV and visible light.

-

-

Chromatographic Separation: Develop an HPLC method (optimizing column, mobile phase, gradient, and detector wavelength) that can resolve the parent peak from all degradation product peaks.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Logical Relationship for Stability-Indicating Method Development

Caption: Process for developing a stability-indicating HPLC method.

Once a stability-indicating method is in place, a formal stability study can be conducted according to ICH guidelines.

Protocol: ICH Stability Study

-

Batch Selection: Use at least one batch of this compound.

-

Container Closure System: Store the compound in a container closure system that simulates the proposed packaging.

-

Storage Conditions: Store the samples under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 3, 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for appearance, assay, degradation products, and other relevant parameters using the validated stability-indicating method.

Signaling Pathway for Stability Study Logic

Caption: Logic for conducting an ICH-compliant stability study.

Conclusion

References

A Technical Guide to the Advancing Landscape of 1,6-Naphthyridine-3-carboxylic Acid Research

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides an in-depth review of the research surrounding 1,6-naphthyridine-3-carboxylic acid and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in drug discovery and development.

Synthetic Strategies for the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine nucleus is a key step in accessing its derivatives. Various synthetic methodologies have been developed, often involving multi-component reactions or cyclization strategies.

General Synthetic Workflow

A common approach to synthesizing substituted 1,6-naphthyridines involves a one-pot, three-component reaction. This method offers advantages such as operational simplicity, short reaction times, and high yields.

Detailed Experimental Protocol: One-Pot Synthesis of Benzo[f][1][2]naphthyridine Derivatives[3]

This protocol outlines a general procedure for the synthesis of 5-chloro-4-phenyl benzo[f][1][2]naphthyridine-2-amino-3-carbonitrile derivatives.

Materials:

-

2-Chloroquinoline-4-amines

-

Substituted aromatic aldehydes

-

Malononitrile

-

Ethanol

Procedure:

-

A mixture of 2-chloroquinoline-4-amine (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is taken in ethanol (15 mL).

-

The reaction mixture is refluxed for a specified time, with the progress of the reaction monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

-

If necessary, the crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure 5-chloro-4-phenyl benzo[f][1][2]naphthyridine-2-amino-3-carbonitrile derivatives.[3]

Biological Activities of 1,6-Naphthyridine Derivatives

Derivatives of 1,6-naphthyridine exhibit a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

A significant body of research has focused on the potential of 1,6-naphthyridine derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

Quantitative Data on Anticancer Activity

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1,6-Naphthyridine-2-one derivatives | HCT116 (Colorectal) | Data not specified | [1] |

| 1,6-Naphthyridin-2(1H)-one derivatives | FGFR4-dependent HCC | Data not specified | [4][5] |

| 1,6-Naphthyridine scaffold | MET Kinase | 9.8 | [6] |

| 1,6-Naphthyridine scaffold | VEGFR-2 | 68 | [6] |

| Aaptamine derivatives | Various cancer cell lines | 0.03 - 8.5 | [7] |

| 1,8-Naphthyridine-3-carboxamide derivatives | MCF7 (Breast) | 1.47 - 7.89 | [8] |

| 1,8-Naphthyridine-3-carboxamide derivatives | HBL-100 (Breast) | 1.37 | [9] |

| 1,8-Naphthyridine-3-carboxamide derivatives | KB (Oral) | 3.7 | [9] |

| 1,8-Naphthyridine-3-carboxamide derivatives | SW-620 (Colon) | 3.0 | [9] |

| Naphthyridine derivatives | HeLa (Cervical) | 0.7 - 172.8 | [10] |

| Naphthyridine derivatives | HL-60 (Leukemia) | 0.1 - 102.9 | [10] |

| Naphthyridine derivatives | PC-3 (Prostate) | 2.7 - 124.6 | [10] |

Mechanism of Action in Cancer

Several 1,6-naphthyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. A notable target is the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, which is often aberrantly activated in cancers like hepatocellular carcinoma and colorectal cancer.

Certain 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of FGFR4 kinase.[1] These compounds disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, thereby impeding cancer cell proliferation and survival.[1] Another important target is the c-Met kinase, with some 1,6-naphthyridine derivatives acting as inhibitors.[6][11]

Antimicrobial Activity

The 1,6-naphthyridine core is also a promising scaffold for the development of new antimicrobial agents. Derivatives have shown activity against a range of bacteria.

Quantitative Data on Antimicrobial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 8-Methyl-7-substituted-1,6-naphthyridine-3-carboxylic acids | Gram-positive bacteria | Comparable to ciprofloxacin | [2] |

| 1,8-Naphthyridine-3-carbonitrile analogues | Mycobacterium tuberculosis H37Rv | 6.25 - ≥50 | [12] |

| Naphthalimide–thiourea derivatives | Staphylococcus aureus | 0.03 - 8 | [13] |

| Naphthalimide–thiourea derivatives | Multidrug-resistant S. aureus | 0.06 - 4 | [13] |

| Naphthalimide–thiourea derivatives | Mycobacterium tuberculosis | 2 - 64 | [13] |

Mechanism of Action in Bacteria

While the exact mechanisms for many 1,6-naphthyridine derivatives are still under investigation, the related 1,8-naphthyridine class, particularly the quinolone antibiotics like nalidixic acid, are known to inhibit bacterial DNA gyrase and topoisomerase IV.[14][15] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. It is plausible that some 1,6-naphthyridine derivatives share a similar mechanism of action.

Conclusion and Future Directions

The research into this compound and its derivatives has revealed a class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of the 1,6-naphthyridine scaffold allows for the generation of diverse chemical libraries for biological screening.

Future research should focus on:

-

Elucidation of Mechanisms: Further studies are needed to fully understand the molecular mechanisms underlying the biological activities of these compounds, especially for their antimicrobial effects.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial for the rational design of more potent and selective derivatives.

-

Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is necessary to assess their drug-likeness.

-

In Vivo Efficacy: Promising candidates identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy and safety in a more complex biological system.

The continued exploration of the this compound scaffold holds great promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

- 1. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 1,6-Naphthyridine-3-carboxylic Acid

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of 1,6-Naphthyridine-3-carboxylic acid. This document provides a summary of its identifiers, available physicochemical data, and insights into its potential mechanism of action based on related compounds.

Chemical Identifiers and Properties

This compound is a heterocyclic compound with a core structure composed of two fused pyridine rings. A comprehensive list of its chemical identifiers is provided below.

| Identifier | Value | Reference |

| CAS Number | 1017793-59-7 | [1] |

| Molecular Formula | C9H6N2O2 | [2] |

| IUPAC Name | This compound | |

| SMILES | C1=CN=CC2=CC(=CN=C21)C(=O)O | [2] |

| InChI | InChI=1S/C9H6N2O2/c12-9(13)7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,(H,12,13) | [2] |

| InChIKey | DTQIBVJDCJZFTK-UHFFFAOYSA-N | [2] |

| Molecular Weight | 174.16 g/mol | |

| Monoisotopic Mass | 174.04292 Da | [2] |

Physicochemical Data

Detailed experimental data for this compound is not extensively available in publicly accessible literature. However, data for structurally related compounds can provide valuable insights.

| Property | Value | Notes |

| Melting Point | 267-269°C | Data for the related compound, 2-Methyl-1,6-naphthyridine-3-carboxylic acid.[3] |

| pKa | Not available | |

| Solubility | Not available | |

| XlogP (predicted) | 0.6 | [2] |

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the broader class of naphthyridine derivatives is known for a range of biological activities, including antimicrobial and anticancer properties. A significant mechanism of action for many quinolone and naphthyridone antibiotics is the inhibition of bacterial DNA gyrase.[4][5][6] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.

The following diagram illustrates the proposed mechanism of action, where a naphthyridine compound inhibits DNA gyrase, thereby disrupting the DNA replication process.

Caption: Inhibition of bacterial DNA replication by a naphthyridine derivative.

Experimental Protocols

The following diagram outlines a generalized workflow for the synthesis and evaluation of novel naphthyridine derivatives as potential antibacterial agents.

Caption: General workflow for the development of naphthyridine-based antibacterial agents.

References

- 1. This compound | 1017793-59-7 [chemicalbook.com]

- 2. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Synthesis of Substituted 1,6-Naphthyridine-3-Carboxylic Acids

Introduction

The 1,6-naphthyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of 1,6-naphthyridine, particularly those bearing a carboxylic acid group at the 3-position, are of significant interest to researchers and drug development professionals. These compounds have demonstrated potential as antimicrobial, anti-inflammatory, antitumor, and kinase inhibiting agents.[2][3][4][5] For instance, certain benzo[b][3][6]naphthyridone derivatives serve as intermediates for p38 MAP kinase inhibitors, and others have shown potent cytotoxic effects against various cancer cell lines.[5][7]

The synthesis of these complex molecules can be achieved through various strategies, including multicomponent reactions, intramolecular cyclizations, and classical named reactions adapted for this heterocyclic system. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. These notes provide an overview of key synthetic protocols, quantitative data on achievable yields, and visual workflows to guide researchers in the efficient synthesis of substituted 1,6-naphthyridine-3-carboxylic acids and their derivatives.

Biological Significance and Signaling Pathways

Substituted 1,6-naphthyridines exert their biological effects through various mechanisms. A notable target is the p38 mitogen-activated protein (MAP) kinase pathway, which is involved in cellular responses to stress and inflammation. Inhibition of this pathway is a key strategy for developing anti-inflammatory drugs.[5] Additionally, some 1,6-naphthyridine analogues have been shown to significantly reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages, highlighting their anti-inflammatory potential.[3][4]

Caption: Inhibition of the p38 MAP kinase pathway by 1,6-naphthyridine derivatives.

Data Presentation

The following tables summarize yields for various substituted 1,6-naphthyridine derivatives synthesized through different methodologies.

Table 1: One-Pot Multicomponent Synthesis of Chromeno[4,3-h][3][6]naphthyridine Derivatives. [8]

| Compound | Ar-Substituent | Yield (%) | Melting Point (°C) |

| 4b | 4-chlorophenyl | 80% | 153-155 |

| 4f | 4-methoxyphenyl | 90% | 171-173 |

| 4g | 4-hydroxyphenyl | 95% | 156-158 |

Table 2: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines via Intramolecular Cycloaromatisation. [1]

| Starting Material | Product | Yield (%) |

| 4-(phenylamino)nicotinonitrile | Benzo[b][3][6]naphthyridin-4-amine | 95% |

| 4-(naphthalen-1-ylamino)nicotinonitrile | Naphtho[1',2':5,6]pyrido[4,3-b][3][6]naphthyridin-4-amine | 88% |

| 4-((3,4-dihydronaphthalen-1-yl)amino)nicotinonitrile | 8,9-Dihydrobenzo[f]benzo[b][3][6]naphthyridin-4-amine | 92% |

Experimental Protocols

Detailed methodologies for key synthetic strategies are provided below.

Protocol 1: One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridines[6]

This protocol describes a highly efficient, one-pot synthesis utilizing a recyclable magnetic nanocatalyst. The reaction proceeds quickly at room temperature.

Materials:

-

Aromatic benzaldehyde derivative (1 mmol)

-

Malononitrile (2 mmol)

-

1-Naphthylamine (1 mmol)

-

SiO2/Fe3O4@MWCNTs catalyst (0.03 g)

-

Water (5 mL)

-

Ethanol

Procedure:

-

A mixture of the benzaldehyde derivative (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and SiO2/Fe3O4@MWCNTs catalyst (0.03 g) is stirred in water (5 mL).

-

The reaction mixture is stirred at room temperature for the time specified for the particular derivative (typically short reaction times are observed).

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is separated from the reaction mixture using an external magnet.

-

The solid product is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from hot ethanol to yield the pure 1,6-naphthyridine derivative.

-

The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[8]

Caption: Workflow for one-pot multicomponent synthesis of 1,6-naphthyridines.

Protocol 2: Gould-Jacobs Reaction for Naphthyridine Synthesis

The Gould-Jacobs reaction is a classic method for preparing 4-hydroxyquinoline and naphthyridine systems.[9][10] It involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.

Step A: Condensation

-

A mixture of a 4-aminopyridine derivative (1 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents) is heated at 100-120°C for 1-2 hours.

-

The ethanol formed during the reaction is removed by distillation.

-

The resulting intermediate, a diethyl anilinomethylenemalonate derivative, is allowed to cool. Often, this intermediate can be used in the next step without further purification.

Step B: Thermal Cyclization

-

The intermediate from Step A is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

The mixture is heated to approximately 250°C under a nitrogen atmosphere.[11]

-

The reaction is maintained at this temperature for 15-30 minutes until the cyclization is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature, and petroleum ether is added to precipitate the product.

-

The solid is collected by filtration, washed with petroleum ether, and dried to yield the ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate.

Step C: Hydrolysis to Carboxylic Acid

-

The ester from Step B is suspended in a 10% aqueous sodium hydroxide solution.

-

The mixture is heated at reflux for 1-2 hours until the hydrolysis is complete.

-

The solution is cooled and then acidified to a pH of ~2 with concentrated hydrochloric acid.[12]

-

The precipitated solid, the desired 1,6-naphthyridine-3-carboxylic acid, is collected by filtration, washed with water, and dried.

Protocol 3: Synthesis of 2-(4-bromophenyl)-3-hydroxy-1,6-naphthyridine-4-carboxylic acid[12]

This protocol provides a specific example leading directly to a substituted 1,6-naphthyridine-4-carboxylic acid.

Materials:

-

2-(4-bromophenyl)-2-oxoethyl acetate (8.16 mmol)

-

Potassium hydroxide (KOH) solution

-

Ethanol

-